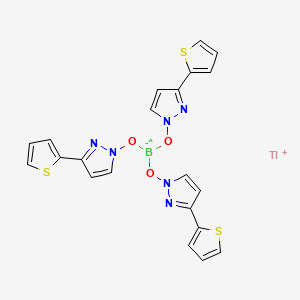
Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt is a coordination compound that features a borate ligand coordinated to a thallium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt typically involves the reaction of thallium(I) salts with the corresponding hydrotris(pyrazolyl)borate ligand. One common method involves the use of a dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-(2-thienyl)pyrazole as the pyrazole derivative . The reaction is carried out in an inert atmosphere, often using toluene as the solvent, and requires careful control of temperature and stoichiometry to ensure high yields and purity .
Industrial Production Methods
This could include the use of safer boron sources and alternative solvents to reduce environmental impact .
化学反应分析
Types of Reactions
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt can undergo various types of chemical reactions, including:
Substitution Reactions: The thallium ion can be replaced by other metal ions through ligand exchange reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal halides for substitution reactions and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with metal halides can yield new metal complexes with the hydrotris(pyrazolyl)borate ligand .
科学研究应用
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of various metal complexes, which are studied for their unique structural and electronic properties.
Catalysis: Some metal complexes derived from this compound have shown potential as catalysts in organic reactions.
Material Science: The compound’s unique coordination properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
作用机制
The mechanism by which hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt exerts its effects is primarily through its ability to coordinate to metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and properties . The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
相似化合物的比较
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt can be compared to other poly(pyrazolyl)borate ligands, such as:
Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.
Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.
These similar compounds highlight the versatility of poly(pyrazolyl)borate ligands in coordination chemistry and their potential for various applications .
生物活性
Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt is a complex organometallic compound that has garnered interest for its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16BN6S3Tl
- Molecular Weight : 663.77 g/mol
- CAS Number : 134030-71-0
- Melting Point : 218.0°C to 220.0°C
- Appearance : Yellow crystalline powder
This compound belongs to a class of thienyl pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thienyl pyrazoles have been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in protecting cellular components from damage by reactive oxygen species (ROS) .
- Antimicrobial Properties : Research indicates that compounds within the thienyl pyrazole family possess antimicrobial effects against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceutical formulations .
- Anticancer Potential : Some studies have highlighted the ability of thienyl pyrazoles to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The specific pathways involved often include modulation of signaling cascades related to cell growth and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of thienyl pyrazole derivatives, providing insights into their mechanisms and potential applications:
- Study on Antioxidant Effects : A study involving newly synthesized thieno[2,3-c]pyrazole compounds demonstrated their efficacy as antioxidants against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to control groups exposed solely to the toxin .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
This table illustrates the protective effects of thieno compounds against oxidative damage.
属性
InChI |
InChI=1S/C21H15BN6O3S3.Tl/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWVTDHYMQQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[Tl+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BN6O3S3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













